N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
Overview
Description
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide, also known as LDK378, is a highly selective anaplastic lymphoma kinase (ALK) inhibitor that has been developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). In
Mechanism of Action
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide works by selectively inhibiting the activity of the ALK protein, which is overexpressed in approximately 5% of NSCLC cases. ALK plays a critical role in the growth and survival of cancer cells, and its inhibition by N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has been shown to have a favorable safety profile in preclinical and clinical studies. In addition to its potent antitumor activity, N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has also been found to have minimal effects on other cellular pathways and organs, indicating its specificity for ALK inhibition.
Advantages and Limitations for Lab Experiments
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its high selectivity for ALK inhibition, potent antitumor activity, and favorable safety profile. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and use.
Future Directions
For N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide include the development of more efficient and cost-effective synthesis methods, the exploration of its potential for the treatment of other ALK-positive cancers, and the investigation of its combination with other targeted therapies for improved efficacy. Additionally, further studies are needed to elucidate the mechanisms of resistance to N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide and to identify biomarkers that can predict response to treatment.
Scientific Research Applications
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has been extensively studied in preclinical and clinical trials for the treatment of ALK-positive NSCLC. In preclinical studies, N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has demonstrated potent and selective inhibition of ALK, leading to significant antitumor activity in ALK-positive NSCLC cell lines and xenograft models. In clinical trials, N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide has shown promising results in patients with ALK-positive NSCLC, with high response rates and prolonged progression-free survival.
properties
IUPAC Name |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14(2)17-8-6-15(3)19(11-17)27-13-21(24)23-22-12-16-7-9-18(25-4)20(10-16)26-5/h6-12,14H,13H2,1-5H3,(H,23,24)/b22-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKYMPUKUQQCQY-UUYOSTAYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C\C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dimethoxybenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.